molecular formula C6H12O2 B147234 Methyl pivalate CAS No. 598-98-1

Methyl pivalate

Cat. No. B147234
Key on ui cas rn: 598-98-1
M. Wt: 116.16 g/mol
InChI Key: CNMFHDIDIMZHKY-UHFFFAOYSA-N
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Patent
US04259501

Procedure details

In a 1 l. flask under an atmosphere of dry nitrogen there was placed 26.4 g. of a 50% oil dispersion of sodium hydride together with 240 ml. of dry tetrahydrofuran. While this mixture was refluxed there was added thereto dropwise over a period of about 1 hour a mixture of 40.6 g. of methyl pivalate and 22.6 g. of acetonitrile in 40 ml. of dry tetrahydrofuran. When addition was complete, the mixture was refluxed overnight. The reaction mixture was worked up by evaporating part of the tetrahydrofuran in vacuo and dissolving the remaining solution in about 300 ml. of water. This aqueous mixture was acidified to about pH 4 using concentrated aqueous hydrochloric acid. The remainder of the tetrahydrofuran was then removed using a rotovapor. The solid which was formed was filtered and slurried with 150 ml. of hexane to remove mineral oil. The crystals were filtered and dried. The crystals had a melting point of about 57°-59° C. and were identified as pivalyl acetonitrile. Yield: 36.3 g. (83%).
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:9]C)(=O)[C:4]([CH3:7])([CH3:6])[CH3:5].[C:11](#[N:13])[CH3:12]>O1CCCC1>[C:3]([CH2:12][C:11]#[N:13])(=[O:9])[C:4]([CH3:7])([CH3:6])[CH3:5] |f:0.1|

Inputs

Step One
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask under an atmosphere of dry nitrogen there was placed
TEMPERATURE
Type
TEMPERATURE
Details
While this mixture was refluxed there
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
dropwise over a period of about 1 hour a mixture of 40.6 g
Duration
1 h
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
by evaporating part of the tetrahydrofuran in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolving the remaining solution in about 300 ml
CUSTOM
Type
CUSTOM
Details
The remainder of the tetrahydrofuran was then removed
CUSTOM
Type
CUSTOM
Details
The solid which was formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
of hexane to remove mineral oil
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C(C)(C)C)(=O)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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